molecular formula C12H11N5O3 B2824162 Chembl4453708 CAS No. 2250288-69-6

Chembl4453708

Cat. No.: B2824162
CAS No.: 2250288-69-6
M. Wt: 273.252
InChI Key: DXZBHVQOULDEPN-UHFFFAOYSA-N
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Description

Typically, a compound’s description would include its chemical name, molecular formula, and possibly its structure. It might also include its appearance (color, state of matter at room temperature, etc.) .


Synthesis Analysis

This involves understanding how the compound is made. This could be through various chemical reactions, using specific reagents and conditions .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .

Scientific Research Applications

ChEMBL Database for Drug Discovery

ChEMBL is an open-access database that houses extensive bioactivity information, including binding, functional, and ADMET data for numerous drug-like bioactive compounds. This information is meticulously abstracted from primary literature and standardized to support a wide range of research problems in chemical biology and drug discovery. As of the publication, ChEMBL contained over 5.4 million bioactivity measurements for more than 1 million compounds, accessible through web-based interfaces and web services (Gaulton et al., 2011).

Expansion and Enhancements of ChEMBL

Subsequent updates to ChEMBL have added new sources of bioactivity data, including data from neglected disease screenings, crop protection, drug metabolism, and patents. Improvements include the use of ontologies for assay and target annotation, inclusion of clinical candidates' targets and indications, and calculation of structural alerts. This makes ChEMBL a crucial resource for accessing a wide array of data for drug discovery and chemical biology research (Gaulton et al., 2016).

Utility in Crop Protection Research

ChEMBL's utility extends beyond human health research into areas like crop protection. By incorporating extensive datasets of bioactivity data for compounds with insecticidal, fungicidal, and herbicidal activities, ChEMBL enables the identification of active chemical scaffolds and potential targets, demonstrating its versatility across different fields of scientific inquiry (Gaulton et al., 2015).

Support for Drug Discovery Data and Utilities

The ChEMBL web services facilitate programmatic access to its data, significantly enhancing the drug discovery process. These services offer access to a wealth of data and cheminformatics methods, enabling the development of applications and workflows pertinent to drug discovery and chemical biology (Davies et al., 2015).

Mechanism of Action

In the context of bioactive molecules, the mechanism of action refers to how the molecule exerts its effect in a biological system. This often involves binding to specific proteins or other biological targets .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This would involve discussing potential areas of future research or applications for the compound .

Properties

IUPAC Name

3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3/c13-6-2-1-3-7-10(6)12(20)17(16-15-7)8-4-5-9(18)14-11(8)19/h1-3,8H,4-5,13H2,(H,14,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZBHVQOULDEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC=C3N=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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